molecular formula C16H18F2N4 B6460615 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine CAS No. 2549012-25-9

3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine

Cat. No.: B6460615
CAS No.: 2549012-25-9
M. Wt: 304.34 g/mol
InChI Key: BIKHAVAOXHTAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazine core substituted at position 3 with a 4-[(2,4-difluorophenyl)methyl]piperazine moiety and at position 6 with a methyl group. The 2,4-difluorophenyl group attached via a methylene linker to the piperazine ring distinguishes it from related derivatives. The methyl group at position 6 likely enhances metabolic stability compared to bulkier substituents, while the difluorophenyl group may optimize receptor binding through hydrophobic and electronic effects .

Properties

IUPAC Name

3-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N4/c1-12-2-5-16(20-19-12)22-8-6-21(7-9-22)11-13-3-4-14(17)10-15(13)18/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKHAVAOXHTAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced to the piperazine ring through a nucleophilic substitution reaction.

    Formation of the Pyridazine Ring: The final step involves the cyclization reaction to form the pyridazine ring, which is then methylated to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the difluorophenyl group, potentially converting it to a fluorophenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyridazine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced derivatives of the difluorophenyl group.

    Substitution: Substituted derivatives at the piperazine and pyridazine rings.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: In biological research, it is studied for its potential interactions with various biological targets, including enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine involves its interaction with specific molecular targets, such as receptors and enzymes. The difluorophenyl group enhances its binding affinity to these targets, while the piperazine and pyridazine rings contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • Derivatives : Compounds with a 2-fluorophenyl group on piperazine (e.g., 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine) exhibit moderate analgesic activity. The 2,4-difluorophenyl group in the target compound introduces a second fluorine, which may improve lipophilicity and enhance interactions with hydrophobic binding pockets in target proteins .
  • Sulfonyl-Linked Compound: 3-{4-[(2,4-Difluorophenyl)sulfonyl]piperazin-1-yl}-6-(3-methylpyrazol-1-yl)pyridazine replaces the methylene linker with a sulfonyl group. The target compound’s methylene linker likely offers better bioavailability due to reduced polarity .

Core Heterocycle Modifications

  • Triazolopyridine Derivative : The compound 3-(cyclopropylmethyl)-8-[(4-(2,4-difluorophenyl)piperazin-1-yl)methyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine features a triazolopyridine core with trifluoromethyl and cyclopropylmethyl groups. These substituents increase lipophilicity, which may enhance CNS penetration but raise metabolic oxidation risks. The target compound’s pyridazine core and simpler methyl group balance lipophilicity and metabolic stability .
  • Pyridylpiperazine Analog: 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine substitutes the difluorophenyl group with a pyridyl ring. The target compound’s difluorophenyl group prioritizes hydrophobic interactions, which may favor specific receptor binding .

Pharmacological Activity Trends

  • Analgesic/Anti-inflammatory Agents: derivatives with pyridazinone cores show activity linked to COX inhibition or opioid receptor modulation. The target compound’s difluorophenyl group may enhance anti-inflammatory efficacy by mimicking steric and electronic features of nonsteroidal anti-inflammatory drugs (NSAIDs) .
  • Antifungal and Antipsychotic Analogs : ’s pramiconazole (a triazole antifungal) and ’s risperidone impurities highlight the 2,4-difluorophenyl group’s versatility. While pramiconazole targets fungal cytochrome P450, the target compound’s pyridazine core suggests divergent mechanisms, possibly involving kinase or neurotransmitter receptor modulation .

Comparative Data Table

Compound Name / Evidence ID Core Structure Key Substituents Biological Activity Key Findings
Target Compound Pyridazine 6-methyl; 4-(2,4-difluorobenzyl)piperazine Under investigation Predicted balanced lipophilicity and metabolic stability
Derivative Pyridazinone 4-(2-fluorophenyl)piperazine Analgesic Moderate COX-2 inhibition; lower fluorine count reduces hydrophobicity
Compound Pyridazine 4-(2,4-difluorophenylsulfonyl)piperazine Not reported High polarity limits bioavailability; sulfonyl group enhances solubility
Compound Triazolopyridine Trifluoromethyl; cyclopropylmethyl CNS-targeted (PET imaging ligand) High lipophilicity aids blood-brain barrier penetration
Compound Pyridazine 4-(2-pyridyl)piperazine Analgesic Pyridyl group improves solubility but reduces receptor affinity vs. fluorophenyl

Key Research Findings and Implications

  • Fluorine Substitution: The 2,4-difluorophenyl group in the target compound optimizes receptor binding compared to mono-fluorinated analogs, as seen in NSAID and antipsychotic structures .
  • Linker Effects : The methylene linker (vs. sulfonyl in ) balances bioavailability and target engagement, critical for oral drug development .
  • Core Flexibility : Pyridazine derivatives demonstrate broad applicability, with substituent tuning enabling diverse therapeutic profiles (e.g., CNS vs. peripheral targets) .

Biological Activity

The compound 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine core, a piperazine ring, and a 2,4-difluorophenyl substituent. Its molecular formula is C16H19F2N5C_{16}H_{19}F_2N_5 with a molecular weight of approximately 370.4 g/mol. The presence of the difluorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Preliminary studies suggest that This compound may interact with various receptors and enzymes involved in neurological and psychiatric disorders. The specific mechanisms are still under investigation but may involve modulation of neurotransmitter systems, which could affect mood and cognition .

Antitumor Activity

Research indicates that derivatives of pyridazine compounds, including this one, exhibit significant antitumor properties. They have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, studies have demonstrated that similar compounds can inhibit the activity of kinases such as BRAF(V600E) and EGFR .

Antimicrobial Properties

The compound's structural similarity to other pyrazole derivatives suggests potential antimicrobial activity. Pyrazole derivatives have been reported to possess antifungal and antibacterial properties, making this compound a candidate for further exploration in infectious disease treatment .

Neuropharmacological Effects

Given its ability to interact with neurotransmitter systems, this compound may also have implications in treating neurological disorders. Initial findings suggest it could modulate serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions .

Case Studies

  • Anticancer Efficacy
    A study evaluated the cytotoxic effects of similar compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with structural similarities to This compound exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation .
  • Neurotransmitter Modulation
    Another research effort focused on the neuropharmacological profile of related compounds. It was found that these compounds could significantly alter neurotransmitter levels in animal models, leading to improved outcomes in models of depression and anxiety disorders .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be analyzed through SAR studies:

Structural FeatureBiological Activity
Piperazine RingEnhances binding affinity to receptors
Difluorophenyl GroupIncreases lipophilicity and receptor interaction
Methyl SubstituentModulates electronic properties affecting activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.